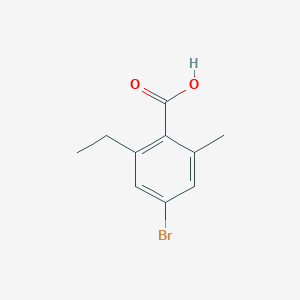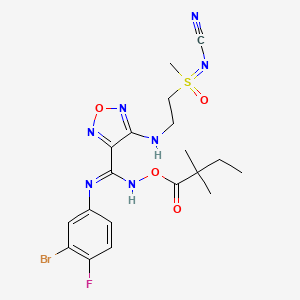
Ido-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido-IN-11 is a potent inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This compound has shown significant potential in various scientific research fields, particularly in cancer immunotherapy, due to its ability to modulate immune responses by inhibiting IDO activity .
Vorbereitungsmethoden
The synthesis of Ido-IN-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a heterocyclic core, often through cyclization reactions.
Functional group introduction: Various functional groups are introduced to the core structure through substitution reactions, ensuring the compound’s activity as an IDO inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Analyse Chemischer Reaktionen
Ido-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Ido-IN-11 has a wide range of scientific research applications, including:
Cancer Immunotherapy: this compound is used to inhibit IDO activity, which can enhance the immune system’s ability to target and destroy cancer cells.
Biological Studies: The compound is used to study the role of IDO in various biological processes, including immune regulation and tryptophan metabolism.
Drug Development:
Wirkmechanismus
Ido-IN-11 exerts its effects by inhibiting the activity of indoleamine-2,3-dioxygenase. This enzyme is responsible for the first step in the catabolism of tryptophan to kynurenine. By inhibiting IDO, this compound prevents the depletion of tryptophan and the accumulation of kynurenine, which can suppress immune cell function and promote immune tolerance. This inhibition enhances the immune system’s ability to target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ido-IN-11 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include:
IDO1-IN-1: Another potent IDO inhibitor with similar applications in cancer immunotherapy.
IDO-IN-8: A compound with a different core structure but similar inhibitory activity against IDO.
PF-06840003: An IDO inhibitor currently under investigation for its potential in cancer treatment.
This compound stands out due to its superior potency and selectivity, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C19H23BrFN7O4S |
|---|---|
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27) |
InChI-Schlüssel |
HZXDVRSHIPIHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


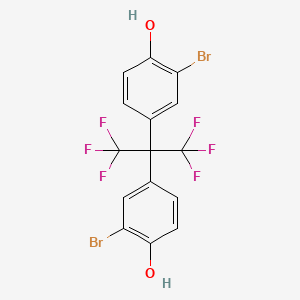
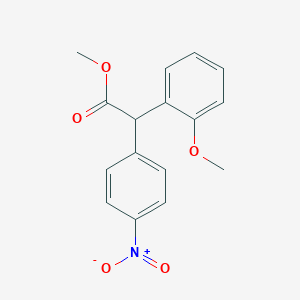
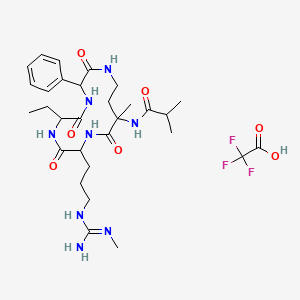
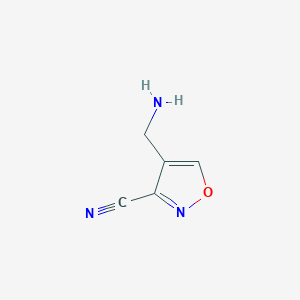
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
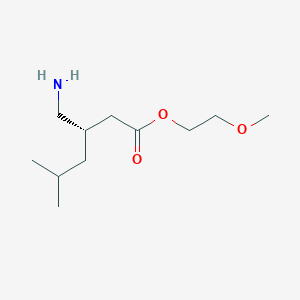
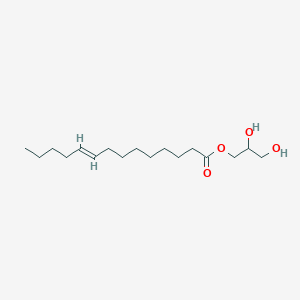
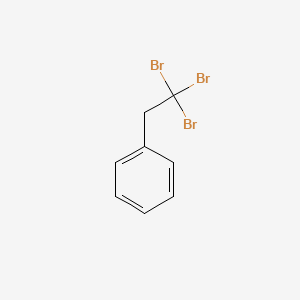
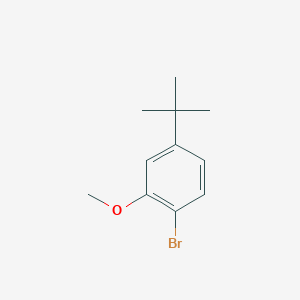
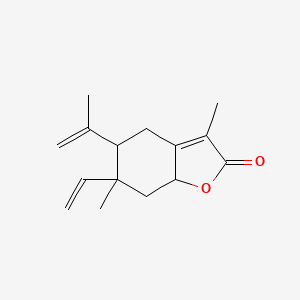
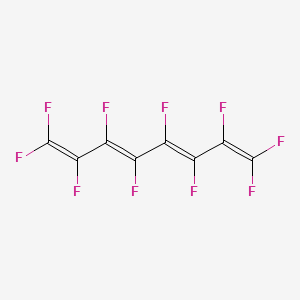
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)
